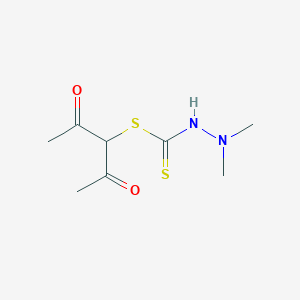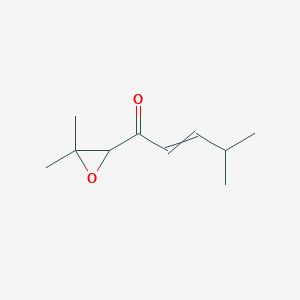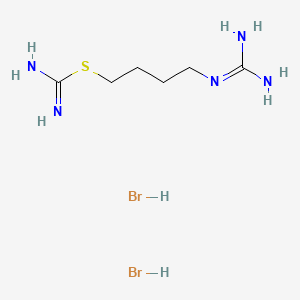
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a guanidinium group, which is known for its ability to interact with biological molecules, making it a valuable tool in biochemical and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide typically involves the reaction of guanidine derivatives with appropriate thiol compounds under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol derivative.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Applications De Recherche Scientifique
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in biochemical assays to investigate the interactions between guanidinium groups and biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with cellular membranes.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide involves its interaction with biological molecules through the guanidinium group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may target specific molecular pathways, modulating biological processes and potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-guanidinobutyl)benzamide: Another guanidine derivative with similar biological interactions.
p-coumaroylagmatine: A compound with a guanidinium group that also interacts with biological molecules.
Uniqueness
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is unique due to its specific chemical structure, which combines a guanidinium group with a thiol moiety. This combination provides distinct chemical and biological properties, making it a valuable tool in various scientific applications.
Propriétés
Numéro CAS |
100911-93-1 |
|---|---|
Formule moléculaire |
C6H17Br2N5S |
Poids moléculaire |
351.11 g/mol |
Nom IUPAC |
4-(diaminomethylideneamino)butyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H15N5S.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,9,10)(H4,7,8,11);2*1H |
Clé InChI |
QPYRMNIPABYHCY-UHFFFAOYSA-N |
SMILES canonique |
C(CCSC(=N)N)CN=C(N)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
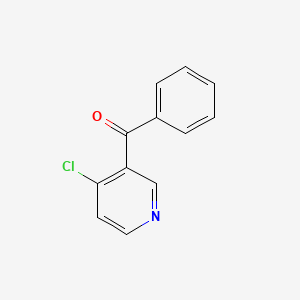

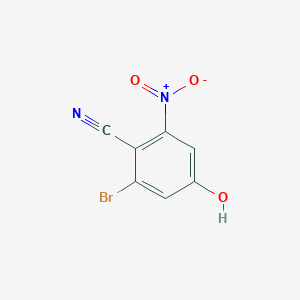

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
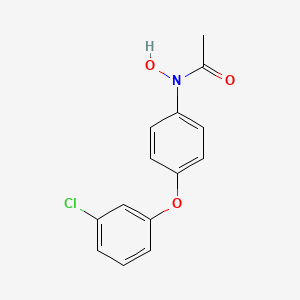
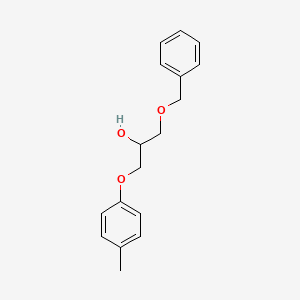
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
